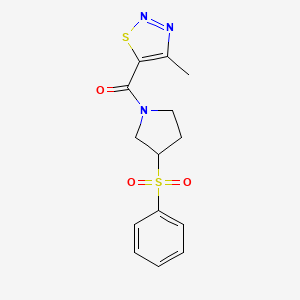
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H15N3O3S2 and its molecular weight is 337.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 377.5 g/mol |
| Density | Not available |
| Boiling Point | Not available |
Anticancer Properties
Research indicates that thiadiazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against various cancer cell lines. A recent study demonstrated that derivatives of 1,3,4-thiadiazole showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 and HepG2 cell lines, indicating promising anticancer potential .
Case Study:
A derivative similar to our compound was tested for its cytotoxic effects on cancer cell lines. The results indicated a marked increase in activity corresponding to structural modifications, such as the introduction of different substituents on the thiadiazole ring .
Antimicrobial Activity
Thiadiazole compounds are well-documented for their antimicrobial activities. The presence of the thiadiazole ring in the structure contributes to this activity by enhancing interaction with microbial targets. The compound has been noted for potential antibacterial and antifungal properties based on its structural characteristics .
Table: Biological Activities of Thiadiazole Derivatives
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Various thiadiazole derivatives | Cytotoxicity against MCF-7 and HepG2 |
| Antimicrobial | 1,3,4-Thiadiazole analogs | Broad-spectrum antimicrobial effects |
| Anti-inflammatory | Thiadiazole derivatives | Reduction in inflammatory markers |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways: The sulfonamide moiety may interact with enzymes critical for cell proliferation.
- Disruption of Cellular Integrity: The compound's ability to penetrate cell membranes allows it to disrupt cellular functions.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that thiadiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring and the pyrrolidine moiety have been shown to significantly impact biological activity.
Key Findings:
属性
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-10-13(21-16-15-10)14(18)17-8-7-12(9-17)22(19,20)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXZOSJKYFSOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













